REACTION_SMILES
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[CH2:28]1[O:29][CH2:30][CH2:31][CH2:32]1.[Cl:1][c:2]1[c:3]([NH:23][CH3:24])[n:4][c:5]([NH:8][c:9]2[c:10]([O:19][CH:20]([F:21])[F:22])[cH:11][c:12]([C:13](=[O:14])[O:15][CH3:16])[cH:17][cH:18]2)[n:6][cH:7]1.[ClH:27].[Li+:25].[OH-:26].[OH2:33]>>[Cl:1][c:2]1[c:3]([NH:23][CH3:24])[n:4][c:5]([NH:8][c:9]2[c:10]([O:19][CH:20]([F:21])[F:22])[cH:11][c:12]([C:13](=[O:14])[OH:15])[cH:17][cH:18]2)[n:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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CNc1nc(Nc2ccc(C(=O)OC)cc2OC(F)F)ncc1Cl
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNc1nc(Nc2ccc(C(=O)OC)cc2OC(F)F)ncc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CNc1nc(Nc2ccc(C(=O)O)cc2OC(F)F)ncc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |